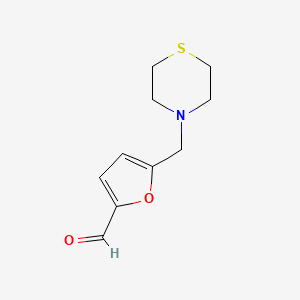

5-(Tiomorfolinometil)furano-2-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Thiomorpholinomethyl)furan-2-carbaldehyde is a chemical compound characterized by the presence of a furan ring substituted with a thiomorpholine moiety and an aldehyde group

Aplicaciones Científicas De Investigación

5-(Thiomorpholinomethyl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Furan-2-carbaldehydes, a class of compounds to which this compound belongs, are known to be used as efficient green c1 building blocks to synthesize bioactive quinazolin-4 (3h)-ones .

Mode of Action

Furan-2-carbaldehydes are known to undergo ligand-free photocatalytic c–c bond cleavage to synthesize bioactive quinazolin-4 (3h)-ones . This suggests that 5-(Thiomorpholinomethyl)furan-2-carbaldehyde may interact with its targets through a similar mechanism.

Biochemical Pathways

The synthesis of quinazolin-4 (3h)-ones from furan-2-carbaldehydes suggests that this compound may affect pathways related to the synthesis and function of these bioactive molecules .

Result of Action

The synthesis of bioactive quinazolin-4 (3h)-ones from furan-2-carbaldehydes suggests that this compound may have bioactive properties .

Action Environment

The use of furan-2-carbaldehydes in the synthesis of bioactive quinazolin-4 (3h)-ones via ligand-free photocatalytic c–c bond cleavage suggests that light may play a role in the compound’s action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions. One common method is the Vilsmeier reaction, which uses reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(Thiomorpholinomethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted furan derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Furan-2-carbaldehyde: Lacks the thiomorpholine moiety, making it less versatile in certain applications.

Thiomorpholine: Does not contain the furan ring or aldehyde group, limiting its reactivity.

5-(Morpholinomethyl)furan-2-carbaldehyde: Similar structure but with a morpholine moiety instead of thiomorpholine, leading to different chemical and biological properties.

Uniqueness

5-(Thiomorpholinomethyl)furan-2-carbaldehyde is unique due to the combination of the furan ring, thiomorpholine moiety, and aldehyde group.

Actividad Biológica

5-(Thiomorpholinomethyl)furan-2-carbaldehyde is a compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

5-(Thiomorpholinomethyl)furan-2-carbaldehyde is characterized by a furan ring, an aldehyde functional group, and a thiomorpholine moiety. This unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological activity.

The biological activity of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde is primarily linked to its ability to modulate biochemical pathways. It has been investigated for its role in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage reactions. This suggests that the compound may influence pathways related to the synthesis and function of these bioactive molecules, potentially impacting various physiological processes.

Biological Activities

Research indicates that 5-(Thiomorpholinomethyl)furan-2-carbaldehyde exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Tyrosine Kinase Modulation : The compound has been identified as a potential modulator of protein tyrosine kinases (PTKs), which are crucial targets in cancer therapy due to their role in cell signaling pathways .

- Therapeutic Applications : Given its structural features, the compound is being explored for potential therapeutic applications in various fields, including neurology and oncology .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde:

- Synthesis and Evaluation : In one study, researchers synthesized this compound using a Vilsmeier reaction involving furan-2-carbaldehyde and thiomorpholine. The resulting product was evaluated for its biological activity against various microbial strains.

- Structure-Activity Relationship (SAR) : A systematic SAR study highlighted the importance of specific substituents on the thiomorpholine moiety for enhancing biological activity. Variations in the chemical structure were shown to significantly affect binding affinity and selectivity towards target proteins .

- Microwave-Assisted Synthesis : Recent advancements in synthetic methods, including microwave-assisted reactions, have improved yield and purity while reducing reaction times. This technique has been shown to enhance the efficiency of synthesizing compounds with potential biological activities .

Comparison with Related Compounds

To understand the unique properties of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Furan-2-carbaldehyde | Lacks thiomorpholine moiety | Limited versatility |

| Thiomorpholine | Contains sulfur; less reactive without furan | Minimal direct biological activity |

| 5-(Morpholinomethyl)furan-2-carbaldehyde | Similar structure but with morpholine instead | Different pharmacological properties |

Propiedades

IUPAC Name |

5-(thiomorpholin-4-ylmethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHFFZSFLGRPSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.